An In-depth Technical Guide to 1,3-Benzothiazole-2,5-diamine: Core Properties and Characteristics
An In-depth Technical Guide to 1,3-Benzothiazole-2,5-diamine: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzothiazole-2,5-diamine is a heterocyclic aromatic amine containing a fused benzene and thiazole ring system. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of 1,3-Benzothiazole-2,5-diamine, including its physicochemical properties, synthesis, and a discussion of the broader biological significance of the benzothiazole core. While specific experimental data for this particular diamine is limited in publicly accessible literature, this guide consolidates available information and provides context based on related structures to support further research and development.
Core Properties
1,3-Benzothiazole-2,5-diamine, also known by its IUPAC name 1,3-benzothiazole-2,5-diamine, is a solid chemical compound.[1] Its fundamental properties are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates.[1][2]
Identifiers and Descriptors
| Identifier/Descriptor | Value |
| IUPAC Name | 1,3-benzothiazole-2,5-diamine[1] |
| CAS Number | 50480-29-0[1] |
| Molecular Formula | C₇H₇N₃S[1] |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)N |
| InChI Key | HGSZQBRMZNHXJZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 165.22 g/mol | Computed[1] |
| Melting Point | 175 °C | Experimental |
| Boiling Point | 404.4 °C at 760 mmHg | Predicted[2] |
| Density | 1.49 g/cm³ | Predicted[2] |
| Flash Point | 198.4 °C | Predicted[2] |
| LogP (Octanol-Water Partition Coefficient) | 1.3 | Computed[1] |
| Polar Surface Area (PSA) | 93.17 Ų | Computed[2] |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bond Count | 0 | Computed |
Synthesis
A common and versatile method is the reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides.[3] The reaction conditions can be varied, often employing catalysts and different solvent systems to achieve the desired substitution pattern on the benzothiazole ring.
For the synthesis of 2-aminobenzothiazoles specifically, several methods exist, including:
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Intramolecular oxidative C-S coupling of N-arylthioureas.
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Reaction of o-haloanilines with a sulfur source.
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Condensation of 2-aminothiophenols with cyanogen bromide or related reagents.
To obtain the 2,5-diamino substitution pattern of the target molecule, a plausible synthetic route would likely involve starting with a pre-functionalized benzene ring, such as a 2-amino-4-nitrothiophenol, followed by the formation of the thiazole ring and subsequent reduction of the nitro group to an amine.
Caption: Plausible synthetic pathway for 1,3-Benzothiazole-2,5-diamine.
Spectroscopic Characterization
Experimental spectroscopic data (¹H-NMR, ¹³C-NMR, FT-IR) for 1,3-Benzothiazole-2,5-diamine are not available in the surveyed literature. Characterization of novel benzothiazole derivatives typically involves these standard analytical techniques to confirm the chemical structure.
Biological and Pharmacological Context
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4][5] Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: Many benzothiazole-containing compounds exhibit potent antitumor activity by targeting various signaling pathways involved in cancer progression.[6][7][8]
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Antimicrobial: The benzothiazole nucleus is found in compounds with activity against bacteria and fungi.[4]
-
Anti-inflammatory: Certain benzothiazole derivatives have shown significant anti-inflammatory effects.[5]
-
Antidiabetic: Some compounds are being investigated for their potential in managing diabetes.[3]
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Antiviral: The benzothiazole structure has been incorporated into molecules with antiviral properties.[5]
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Neuroprotective: Derivatives have been studied for their potential in treating neurodegenerative diseases.[5]
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.[4] The presence of amino groups, as in 1,3-Benzothiazole-2,5-diamine, can significantly influence the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets. These amino groups can serve as key pharmacophoric features or as handles for further chemical modification to develop new therapeutic agents.
While no specific signaling pathways involving 1,3-Benzothiazole-2,5-diamine have been elucidated, its structural similarity to other biologically active benzothiazoles suggests it could be a valuable starting point for drug discovery programs. For instance, some benzothiazole derivatives have been identified as c-Jun N-terminal kinase (JNK) inhibitors, which are involved in cellular responses to stress and apoptosis.[9]
Caption: Diverse biological activities of the benzothiazole scaffold.
Applications in Drug Development and Research
1,3-Benzothiazole-2,5-diamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its two amino groups provide reactive sites for the introduction of various functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
The development of novel benzothiazole derivatives is an active area of research, with many compounds being investigated for their potential to treat a wide range of diseases. The core structure of 1,3-Benzothiazole-2,5-diamine makes it a promising starting material for the design and synthesis of new drug candidates.
Conclusion
1,3-Benzothiazole-2,5-diamine is a chemical compound with a core structure that is prevalent in many biologically active molecules. While specific experimental data for this particular diamine is sparse, the known properties of the benzothiazole scaffold suggest its potential as a valuable intermediate in drug discovery and materials science. Further research is warranted to fully elucidate its synthesis, reactivity, and biological profile, which could unlock new avenues for the development of novel therapeutics and functional materials.
References
- 1. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZO[D]THIAZOLE-2,5-DIAMINE | CAS#:50480-29-0 | Chemsrc [chemsrc.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. jetir.org [jetir.org]
- 7. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
